molecular formula C27H30O15 B2919917 Emodin-1-O-beta-gentiobioside CAS No. 849789-95-3

Emodin-1-O-beta-gentiobioside

Cat. No.: B2919917
CAS No.: 849789-95-3
M. Wt: 594.522
InChI Key: JAMDNFDMFJNZFG-GIIHSRAGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Emodin-1-O-beta-gentiobioside is a naturally occurring anthraquinone glycoside. It is primarily isolated from the seeds of Cassia obtusifolia, a plant known for its medicinal properties. This compound is recognized for its potential therapeutic benefits, including anti-inflammatory and anti-cancer activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

Emodin-1-O-beta-gentiobioside can be synthesized through glycosylation reactions involving emodin and gentiobiose. The reaction typically requires the presence of a glycosyl donor and an acceptor, with catalysts such as Lewis acids to facilitate the process. The reaction conditions often involve moderate temperatures and specific solvents to ensure the desired product yield .

Industrial Production Methods

Industrial production of this compound involves extraction from natural sources, primarily the seeds of Cassia obtusifolia. The extraction process includes solvent extraction, followed by purification steps such as column chromatography to isolate the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Emodin-1-O-beta-gentiobioside undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various anthraquinone derivatives, each with unique chemical and biological properties.

Scientific Research Applications

Mechanism of Action

Emodin-1-O-beta-gentiobioside exerts its effects through various molecular mechanisms:

Comparison with Similar Compounds

Similar Compounds

  • Chrysophanol-1-O-beta-gentiobioside
  • Physcion-8-O-beta-gentiobioside
  • Aloe-emodin

Uniqueness

Emodin-1-O-beta-gentiobioside is unique due to its specific glycosylation pattern, which influences its solubility, stability, and biological activity. Compared to similar compounds, it exhibits distinct anti-inflammatory and anti-cancer properties, making it a valuable compound for further research and development .

Properties

IUPAC Name

1,3-dihydroxy-6-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyanthracene-9,10-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30O15/c1-8-2-10-17(21(34)16-11(18(10)31)4-9(29)5-12(16)30)13(3-8)40-27-25(38)23(36)20(33)15(42-27)7-39-26-24(37)22(35)19(32)14(6-28)41-26/h2-5,14-15,19-20,22-30,32-33,35-38H,6-7H2,1H3/t14-,15-,19-,20-,22+,23+,24-,25-,26-,27-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAMDNFDMFJNZFG-ONMHTNRHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)OC3C(C(C(C(O3)COC4C(C(C(C(O4)CO)O)O)O)O)O)O)C(=O)C5=C(C2=O)C=C(C=C5O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C(=C1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O)C(=O)C5=C(C2=O)C=C(C=C5O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30O15
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

594.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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